CCR5 antagonist 1

Übersicht

Beschreibung

CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CCR5-Antagonist 1 umfasst typischerweise mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und abschließende Kupplungsreaktionen. . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckkontrollen, um die Ausbeute und Reinheit zu optimieren.

Industrielle Produktionsverfahren: Die industrielle Produktion von CCR5-Antagonist 1 umfasst die Hochskalierung der Laborsynthese auf eine größere Skala, wobei die Qualität und Konsistenz des Endprodukts erhalten bleiben. Dieser Prozess kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und strenger Qualitätskontrollmaßnahmen umfassen, um sicherzustellen, dass die Verbindung die behördlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CCR5-Antagonist 1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre biologische Aktivität verändern können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern und so seine antagonistischen Eigenschaften möglicherweise verbessern.

Substitution: Substitutionsreaktionen, wie nukleophile oder elektrophile Substitution, können neue funktionelle Gruppen einführen, die die Wirksamkeit der Verbindung verbessern können

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CCR5-Antagonist 1 mit modifizierten funktionellen Gruppen, die unterschiedliche Grade der biologischen Aktivität und pharmakokinetischen Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

CCR5-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Wird in erster Linie auf sein Potenzial untersucht, den Eintritt von HIV-1 in Wirtszellen zu hemmen, was ihn zu einem vielversprechenden Kandidaten für die antiretrovirale Therapie macht

5. Wirkmechanismus

CCR5-Antagonist 1 übt seine Wirkung aus, indem er an den CCR5-Rezeptor auf der Oberfläche von Immunzellen bindet. Diese Bindung verhindert die Wechselwirkung zwischen dem Rezeptor und seinen natürlichen Liganden wie Makrophagen-Entzündungsfaktor 1 alpha (MIP-1α), Makrophagen-Entzündungsfaktor 1 beta (MIP-1β) und reguliert bei Aktivierung, normal exprimiert in T-Zellen und sezerniert (RANTES). Durch die Blockierung dieser Interaktion hemmt CCR5-Antagonist 1 die Signalwege, die zur Migration und Entzündung von Immunzellen führen . Darüber hinaus verhindert es, dass HIV-1 CCR5 als Korezeptor für den viralen Eintritt in Wirtszellen nutzt, wodurch die Virusreplikation gehemmt wird .

Ähnliche Verbindungen:

Maraviroc: Ein weiterer CCR5-Antagonist, der zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Aplaviroc: Ein weiterer CCR5-Antagonist, der aufgrund von Sicherheitsbedenken eingestellt wurde.

Einzigartigkeit: CCR5-Antagonist 1 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den CCR5-Rezeptor, was zu einem unterschiedlichen Wirkungs- und Sicherheitsprofil im Vergleich zu anderen CCR5-Antagonisten führen kann. Seine einzigartige chemische Struktur und seine funktionellen Gruppen tragen zu seinen einzigartigen pharmakologischen Eigenschaften bei .

Wirkmechanismus

CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.

Aplaviroc: Another CCR5 antagonist that was discontinued due to safety concerns.

Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .

Eigenschaften

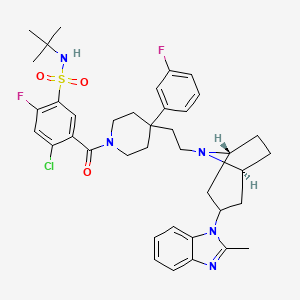

IUPAC Name |

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJBOSYROBLSKR-BWMKXQIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.